molecular formula C26H29N3O2S B11381786 2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide

2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11381786
M. Wt: 447.6 g/mol
InChI Key: DDEKLJWCWIEBBK-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure is a pyridine ring (a six-membered aromatic ring containing one nitrogen atom).
    • Attached to the pyridine ring, we have:
      • A carboxamide group (-CONH₂), which includes the nitrogen atom from the pyridine ring.
      • An ethyl group (-CH₂CH₃) at the N-position of the carboxamide.
      • A dimethyl group (-CH₃) at the 4- and 6-positions of the pyridine ring.
      • A sulfanyl group (-SH) attached to the 2-position of the pyridine ring.
      • Finally, a secondary amine (-NH-) group connected to the sulfanyl group.
  • Overall, this compound combines aromatic, amide, and thioether functionalities.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can infer potential approaches based on related chemistry:

        Condensation Reaction: One possible route involves condensing an appropriate amine (e.g., 2,4-dimethylaniline) with a carboxylic acid (e.g., 4-ethyl-3,5-dimethylpyridine-2-carboxylic acid) under suitable conditions.

        Thioether Formation: The sulfanyl group could be introduced via a thiol-ene reaction or other sulfurization methods.

    • Industrial production methods: would likely involve optimization of these steps for efficiency and yield.

  • Chemical Reactions Analysis

      Oxidation: The sulfanyl group could undergo oxidation to form a sulfoxide or sulfone.

      Reduction: Reduction of the carbonyl group in the carboxamide could yield the corresponding alcohol.

      Substitution: The compound may participate in nucleophilic substitution reactions.

      Common reagents and conditions: would depend on the specific reactions involved.

      Major products: would vary based on reaction conditions and regioselectivity.

  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).

      Chemistry: Explore its reactivity and use as a building block in organic synthesis.

      Biology: Study its interactions with biological targets (e.g., enzymes, receptors).

      Industry: Assess its applications in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, without specific data, we can’t pinpoint the exact mechanism. we’d need to investigate its interactions with cellular components, receptors, or enzymes.
  • Comparison with Similar Compounds

    Remember that the availability of detailed information on this specific compound may be limited due to its complexity and potential novelty Researchers would need to explore its properties further through experimental studies

    Properties

    Molecular Formula

    C26H29N3O2S

    Molecular Weight

    447.6 g/mol

    IUPAC Name

    2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-(4-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide

    InChI

    InChI=1S/C26H29N3O2S/c1-6-20-8-10-21(11-9-20)28-25(31)24-18(4)14-19(5)27-26(24)32-15-23(30)29-22-12-7-16(2)13-17(22)3/h7-14H,6,15H2,1-5H3,(H,28,31)(H,29,30)

    InChI Key

    DDEKLJWCWIEBBK-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=C(C=C(C=C3)C)C

    Origin of Product

    United States

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